
Imidocarb hydrochloride
概要
説明
Imidocarb hydrochloride is a synthetic antiprotozoal agent primarily used in veterinary medicine to treat infections caused by Babesia and Theileria species. Its chemical structure features an imidazoline core, and it exists as a dihydrochloride salt (CAS 27885-92-3) with a melting point of 370°C (decomposition) . The compound is soluble in dilute acetic acid and can be detected via thin-layer chromatography (Rf 0.03) and high-performance liquid chromatography (C18RP column) .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Imidocarb Hydrochloride involves several steps:
Formation of Nitrobenzoyl Chloride: Nitrobenzoic acid is mixed with thionyl chloride and refluxed to obtain nitrobenzoyl chloride.
Formation of 2-(3-Nitrophenyl)imidazoline: Nitrobenzoyl chloride is added to acetonitrile along with P-Mo-V heteropolyacid and ethylenediamine, followed by refluxing.
Reduction to 2-(3-Aminophenyl)imidazoline Hydrochloride: The nitrophenyl compound is reduced using palladium carbon and hydrogenation.
Formation of Imidocarb: The aminophenyl compound is reacted with N-dimethylformamide and urea to produce Imidocarb.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Reduction: The nitrophenyl intermediate is reduced to an aminophenyl compound using palladium carbon and hydrogenation.
Substitution: The final step involves the substitution reaction where the aminophenyl compound reacts with urea to form Imidocarb.
Common Reagents and Conditions:
Thionyl Chloride: Used in the formation of nitrobenzoyl chloride.
P-Mo-V Heteropolyacid: Acts as a catalyst in the formation of the imidazoline intermediate.
Palladium Carbon: Used in the reduction step.
N-Dimethylformamide and Urea: Used in the final substitution reaction.
Major Products:
- 2-(3-Nitrophenyl)imidazoline
- 2-(3-Aminophenyl)imidazoline Hydrochloride
- This compound
科学的研究の応用
Veterinary Medicine
1.1 Treatment of Parasitic Infections
Imidocarb hydrochloride is predominantly employed in the treatment of infections caused by protozoan parasites, such as Babesia and Theileria species, which affect horses and dogs. It is particularly effective against equine piroplasmosis, a disease caused by Theileria equi and Babesia caballi. In clinical studies, imidocarb has shown a high efficacy rate in eliminating these infections compared to other treatments like tetracycline hydrochloride, which had a significantly lower success rate (25% versus 81%) in treating ehrlichiosis in dogs .
1.2 Dosage and Administration
The typical dosage for this compound in horses is 2.4 mg/kg administered intramuscularly. Studies have demonstrated that this dosage effectively clears infections while monitoring for potential side effects such as hepatotoxicity and gastrointestinal disturbances .
Pharmacokinetics and Toxicology
2.1 Pharmacokinetic Studies
Research has focused on understanding the pharmacokinetics of this compound to optimize its use in treating parasitic infections. For instance, a study on horses revealed that after administration, the drug's concentration peaked within hours, with detectable levels persisting for several days .
2.2 Toxicological Concerns
Despite its efficacy, this compound is associated with adverse effects, including hepatotoxicity and gastrointestinal issues. A study highlighted the need for hepatoprotective agents to mitigate liver damage during treatment . Additionally, case reports have documented instances of severe gastrointestinal reactions following administration, necessitating careful monitoring during treatment .
Research Applications
3.1 Mechanism of Action Studies
This compound's mechanism of action involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine at neuromuscular junctions, which can disrupt parasite motility and lifecycle stages. This characteristic makes it a valuable tool for researchers studying parasite biology both in vitro and in vivo.
3.2 Development of New Antiparasitic Drugs
The ongoing investigation into imidocarb's mechanism has implications for developing new antiparasitic drugs. By understanding how imidocarb interacts with cellular targets, researchers aim to identify novel compounds that can overcome resistance issues observed with existing treatments.
Case Studies
4.1 Efficacy in Clinical Settings
A clinical study involving dogs treated for ehrlichiosis demonstrated that this compound administered at 5-7 mg/kg intramuscularly twice at 14-day intervals was highly effective, with 81% of cases showing complete resolution . This contrasted sharply with tetracycline treatments that were less effective.
4.2 Adverse Effects Documented
In another case study involving an eight-year-old mare diagnosed with piroplasmosis, administration of imidocarb led to severe gastrointestinal distress and cecocolic intussusception shortly after treatment . This highlights the importance of monitoring for adverse effects following administration.
Summary Table of Key Findings
Application Area | Details |
---|---|
Primary Use | Treatment of protozoan infections (e.g., Babesia, Theileria) |
Efficacy Rate | 81% success in treating ehrlichiosis compared to 25% with tetracycline |
Typical Dosage | 2.4 mg/kg intramuscularly for horses; 5-7 mg/kg intramuscularly for dogs |
Adverse Effects | Hepatotoxicity; gastrointestinal disturbances; potential severe reactions documented |
Research Focus | Mechanism of action studies; development of new antiparasitic drugs |
作用機序
類似化合物との比較
Functional Analogues: Antiprotozoal Agents
Amicarbalide
- Chemical Class : Diamidine derivative.
- Indication: Used against Trypanosoma brucei infections.
- Efficacy : In mice, amicarbalide's curative effect is hindered by polyamines like spermidine, suggesting a shared susceptibility to host metabolic interference .
- Key Difference : Unlike imidocarb, amicarbalide lacks reported efficacy against Babesia spp. in livestock.
Parvaquone
- Chemical Class: Hydroxynaphthoquinone.
- Indication : Targets Babesia equi in horses.
- Efficacy : A single 20 mg/kg dose reduces acute parasitemia but fails to eliminate infections, leading to relapse .
- Key Difference : Parvaquone acts faster (parasite reduction within 24 hours) but has a narrower spectrum compared to imidocarb .
Imidocarb Dipropionate
- Chemical Class : Dipropionate salt of imidocarb (CAS 55750-06-6).
- Indication : Effective against Babesia bigemina in cattle at unspecified dosages .
- Key Difference : The dipropionate formulation may offer prolonged activity due to slower absorption, whereas the hydrochloride salt is more water-soluble .
Structural Analogues: Hydrochloride Salts
Amiloride Hydrochloride
- Chemical Class : Pyrazine-carbonylguanidine.
- Indication : Potassium-sparing diuretic in human medicine.
- Key Difference : Despite shared hydrochloride salt formulation, amiloride lacks antiparasitic activity and targets renal ion channels .
Iberdomide Hydrochloride
- Chemical Class: Immunomodulatory imide (C25H27N3O5·HCl).
- Indication : Investigated for autoimmune diseases and cancer.
Data Tables
Table 1: Efficacy and Dosage Comparison
Table 2: Chemical and Toxicological Properties
Property | This compound | Amicarbalide | Parvaquone |
---|---|---|---|
Molecular Weight | Not provided | Not provided | Not provided |
Solubility | Soluble in dilute acetic acid | Unknown | Lipophilic |
Toxicity | High-dose mortality in sheep | Polyamine interference | Relapse risk |
Formulation Stability | Stable as dihydrochloride | Unknown | Light-sensitive |
生物活性
Imidocarb hydrochloride, a carbanilide derivative, is primarily known for its antiprotozoal activity, particularly against various protozoan infections in veterinary medicine. This article explores its biological activity, mechanisms of action, pharmacokinetics, case studies, and relevant research findings.
Imidocarb exhibits multiple mechanisms of action that contribute to its efficacy against protozoan parasites:
- Inhibition of Inositol Uptake : Imidocarb blocks the entry of inositol into erythrocytes infected with Babesia, leading to the starvation of the parasite .
- Anticholinesterase Activity : It reversibly inhibits acetylcholinesterase, resulting in increased levels of acetylcholine at synapses, which can affect both the host and the parasite .
- Interference with Polyamines : The drug's effect on Trypanosoma brucei suggests that it may interfere with the production or utilization of polyamines, essential for the growth and survival of these parasites .
Pharmacokinetics
The pharmacokinetic profile of imidocarb has been studied in various animal species:
- Absorption and Distribution : After intramuscular administration, imidocarb is rapidly absorbed. For instance, in sheep and goats, it was detectable in plasma within 10 minutes post-administration .
- Elimination : The elimination half-life varies by species, with detectable plasma concentrations maintained for up to 48 hours in some cases. It follows a two-compartment model with rapid distribution followed by slower elimination phases .
Parameter | Sheep | Goats |
---|---|---|
Absorption Time | 10 min | 10 min |
Detectable Duration | 48 hours | 48 hours |
Elimination Model | Two-compartment | Two-compartment |
Efficacy Against Protozoan Infections
Imidocarb has shown significant efficacy in treating various protozoal infections. A study comparing imidocarb dipropionate to tetracycline hydrochloride for treating canine ehrlichiosis revealed:
- Efficacy Rates : Imidocarb eliminated infection in 81% of cases compared to only 25% for tetracyclines .
- Side Effects : Most dogs experienced transient side effects post-administration of imidocarb, while tetracycline required dosage adjustments due to adverse reactions .
Case Study 1: Canine Ehrlichiosis
A clinical trial at the University of Nairobi demonstrated that imidocarb was significantly more effective than tetracycline in treating naturally occurring ehrlichiosis in dogs. Dogs receiving imidocarb showed a marked improvement in clinical signs and a higher rate of infection clearance.
Case Study 2: Hepatozoon Canis Infection
In a mixed infection case involving Hepatozoon canis, treatment with doxycycline and imidocarb resulted in both clinical and parasitological cure. This highlights imidocarb's utility beyond just Babesia infections .
Case Study 3: Intestinal Complications
A report documented a case of cecocolic intussusception following imidocarb administration in a horse treated for piroplasmosis. The horse exhibited severe abdominal discomfort and diarrhea shortly after treatment, raising concerns about potential gastrointestinal side effects associated with imidocarb use .
Q & A
Basic Research Questions
Q. How should in vivo experimental models be designed to evaluate the efficacy of imidocarb hydrochloride against protozoan infections?
- Methodological Guidance :
- Model Selection : Use validated animal models (e.g., Babesia ovis in sheep or Trypanosoma brucei in mice) to replicate target infections. Ensure species-specific dosing aligns with prior studies (e.g., 2.5 mg/kg in sheep for B. ovis ).
- Endpoint Criteria : Monitor parasitemia reduction, survival rates, and relapse periods post-treatment. Include control groups (untreated and placebo-treated) to isolate drug effects .
- Data Collection : Use microscopy for parasite quantification and biochemical assays to assess host toxicity (e.g., liver/kidney function markers) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for powder handling to prevent inhalation.
- Waste Disposal : Follow institutional guidelines for cytotoxic waste, as imidocarb may exhibit residual bioactivity .
Q. How can researchers validate analytical methods for detecting this compound in biological matrices?
- Methodological Guidance :
- Sample Preparation : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate imidocarb from plasma/tissue homogenates.
- Instrumentation : Use HPLC-MS/MS for high sensitivity and specificity. Calibrate with spiked samples to establish linearity (e.g., 0.1–10 µg/mL) and recovery rates (>85%) .
- Cross-Validation : Compare results with alternative methods (e.g., ELISA) to confirm accuracy .
Advanced Research Questions
Q. How can contradictory efficacy data for this compound in different host species be resolved?
- Methodological Guidance :
- Variable Control : Investigate host-specific factors such as metabolic pathways (e.g., cytochrome P450 activity) and polyamine concentrations, which may antagonize imidocarb’s action .
- Dose-Response Studies : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing regimens across species .
- Mechanistic Studies : Use RNA sequencing to compare drug-induced gene expression changes in parasites infecting different hosts .
Q. What experimental strategies optimize this compound’s pharmacokinetics in target tissues?
- Methodological Guidance :
- Formulation Adjustments : Test lipid-based carriers or nanoemulsions to enhance bioavailability and prolong half-life .
- Tissue Distribution Analysis : Use radiolabeled imidocarb (e.g., ^14C) in autoradiography studies to map drug accumulation in organs like the liver and spleen .
- Protein Binding Assays : Evaluate plasma protein binding (%) to predict free drug availability using equilibrium dialysis .
Q. How should researchers address discrepancies in this compound’s reported mechanism of action?
- Methodological Guidance :
- Target Validation : Apply CRISPR-Cas9 to knockout putative drug targets (e.g., protozoan dihydrofolate reductase) and assess resistance development .
- Omics Integration : Combine proteomics (to identify drug-bound proteins) and metabolomics (to trace disrupted pathways) for mechanistic insights .
- In Silico Modeling : Use molecular docking to predict imidocarb’s interaction with enzymes and compare results across computational platforms .
Q. Data Reporting & Reproducibility
Q. What are the critical elements for documenting this compound experiments to ensure reproducibility?
- Methodological Guidance :
- Detailed Protocols : Specify batch numbers, solvent purity, and equipment calibration in the Methods section (e.g., "Imidocarb dipropionate, ≥98%, Sigma-Aldrich Lot #XXXX") .
- Raw Data Sharing : Deposit chromatograms, dose-response curves, and statistical code in repositories like Figshare or Zenodo .
- Negative Results : Report failed experiments (e.g., lack of efficacy in a model) to prevent publication bias .
Q. Ethical & Regulatory Considerations
Q. How can researchers align imidocarb studies with ethical guidelines for animal trials?
- Methodological Guidance :
- 3Rs Compliance : Apply Replacement (cell cultures where possible), Reduction (statistical power analysis to minimize sample size), and Refinement (analgesia for invasive procedures) .
- Institutional Approval : Submit protocols to ethics committees, emphasizing humane endpoints (e.g., euthanasia at 20% weight loss) .
特性
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O.2ClH/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRXMTYSQKIKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27885-92-3 (Parent) | |
Record name | Imidocarb hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30201240 | |
Record name | Imidocarb hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5318-76-3 | |
Record name | Imidocarb hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidocarb hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDOCARB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCC1V76AH8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。